3-Formylphenyl 2-acetoxybenzoate
Description
Properties
CAS No. |
203065-55-8 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
(3-formylphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C16H12O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-10H,1H3 |
InChI Key |
SKRAOIMTVRKSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Differences
Functional Group Reactivity: The 3-formylphenyl group in the target compound introduces a reactive aldehyde moiety, enabling participation in condensation or nucleophilic addition reactions. This contrasts with Benorylate, where the 4-acetamido group is metabolically stable and contributes to its prodrug activity . In tert-Butyl 2-(3-formylphenoxy)acetate, the formyl group is part of a phenoxyacetate ester, which may confer different steric and electronic effects compared to the benzoate backbone in the target compound .
Pharmacological and Agrochemical Relevance: Benorylate exemplifies how esterification of 2-acetoxybenzoic acid with aromatic alcohols can yield therapeutic agents. Replacing the acetamido group with a formyl substituent (as in the target compound) could shift metabolic pathways or bioavailability . The triazine-containing methyl benzoates (e.g., metsulfuron-methyl) highlight the role of heterocyclic substituents in agrochemical activity, whereas the formyl group in the target compound may prioritize synthetic versatility over pesticidal properties .
Synthetic Utility :
- 1H-Benzo[d][1,2,3]triazol-1-yl 2-acetoxybenzoate (Compound 159) demonstrates the use of activating groups (benzotriazole) in esterification reactions. The formyl group in the target compound could serve as a handle for further functionalization, such as Schiff base formation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-formylphenyl 2-acetoxybenzoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification between 3-formylphenol and 2-acetoxybenzoyl chloride using a base (e.g., triethylamine) and a catalyst like DMAP. Solvent choice (e.g., anhydrous dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography with silica gel and elution gradients (hexane/ethyl acetate) ensures high purity. Reaction progress is monitored by TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., formyl protons at δ 9.8–10.2 ppm, aromatic protons at δ 7.0–8.5 ppm). -NMR confirms carbonyl carbons (ester C=O at ~168–170 ppm, formyl C=O at ~190 ppm) .
- IR Spectroscopy : Key stretches include ester C=O (~1740 cm) and formyl C=O (~1710 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation. Data reduction software (e.g., SAINT) and refinement tools (e.g., SHELXL) analyze unit cell parameters, bond distances, and angles. Graphical representations are generated using ORTEP-3 to visualize thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., C=OH-O or C-HO interactions) into motifs like or -chains. Intermolecular interactions are quantified using Mercury software to calculate bond distances (e.g., 2.8–3.2 Å for O-HO) and angles. These patterns correlate with solubility and stability .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
- Experimental Replication : Repeat synthesis and characterization under controlled conditions.
- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility.
- Cross-Validation : Combine IR, MS, and XRD data to confirm structural assignments .
Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?
- Methodology : The formyl group undergoes nucleophilic addition (e.g., with hydrazines for hydrazone formation) or condensation (e.g., Knoevenagel reactions). Steric effects from the acetoxy group require tailored catalysts (e.g., Lewis acids like ZnCl). Reaction kinetics are studied via FTIR or LC-MS to track intermediate formation .
Q. How do solvent polarity and proticity affect the esterification yield of this compound?
- Methodology : Screen solvents (e.g., THF, DMF, acetonitrile) using Design of Experiments (DoE). Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, improving yields. Kinetic studies (e.g., -NMR reaction monitoring) quantify rate constants and activation energy .
Q. What computational methods predict the compound’s bioavailability and target interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase).
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 cells), and metabolic stability (CYP450 isoforms) .
Notes on Data Sources
- Crystallographic data and synthetic protocols are derived from peer-reviewed studies .
- Analytical methodologies align with standards in organic chemistry literature, excluding non-academic sources (e.g., BenchChem) .
- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry and crystallography) to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
